3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the formation of the piperidine and piperazine rings. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Formation of the Piperazine Ring: This can be synthesized by reacting ethylenediamine with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1,5-Dimethylpyrazole-3-carbonyl)piperidine: Shares the pyrazole and piperidine rings but lacks the piperazine ring.
1-(4-Methylpiperazin-1-yl)propan-1-one: Contains the piperazine ring but lacks the pyrazole and piperidine rings.
Uniqueness
3-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the combination of the three different rings in its structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-15-13-17(20-22(15)3)19(26)24-8-4-5-16(14-24)6-7-18(25)23-11-9-21(2)10-12-23/h13,16H,4-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHAEDJQAMBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)CCC(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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